Metochalcone

Descripción general

Descripción

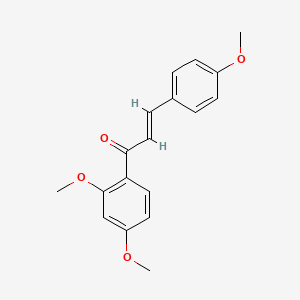

La metochalcona es un derivado sintético de la chalcona, conocido por sus propiedades terapéuticas. Se utiliza principalmente como agente colerético, lo que significa que estimula la producción y el flujo de bilis desde el hígado . Este compuesto pertenece a la clase más amplia de las chalconas, que se caracterizan por su estructura de 1,3-difenil-2-propen-1-ona .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La metochalcona se puede sintetizar a través de varios métodos, siendo la condensación de Claisen-Schmidt la más común. Esta reacción implica la condensación de un aldehído aromático con una cetona aromática en presencia de una base como el hidróxido de sodio . La reacción generalmente se lleva a cabo bajo condiciones de reflujo en etanol o metanol como disolvente.

Métodos de Producción Industrial: En un entorno industrial, la síntesis de metochalcona se puede optimizar utilizando métodos sin disolventes. Por ejemplo, el bisulfato de magnesio (Mg(HSO4)2) se puede utilizar como catalizador en un proceso mecanoquímico, lo que elimina la necesidad de disolventes peligrosos y se alinea con los principios de la química verde .

Análisis De Reacciones Químicas

Tipos de Reacciones: La metochalcona sufre varias reacciones químicas, que incluyen:

Oxidación: La metochalcona se puede oxidar para formar epóxidos correspondientes u otros derivados oxidados.

Reducción: Se puede reducir para formar dihidrochalconas.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o borohidruro de sodio.

Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro.

Productos Principales:

Oxidación: Epóxidos o derivados hidroxilados.

Reducción: Dihidrochalconas.

Sustitución: Chalconas halogenadas.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted metochalcone's potential as an anticancer agent. Research indicates that this compound inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines, particularly breast cancer (BT549) and lung cancer (A549) cells. The compound operates through several mechanisms:

- Induction of Senescence-Associated Secretory Phenotype (SASP) : this compound has been shown to induce SASP by inhibiting the JAK2/STAT3 signaling pathway. This results in increased expression of senescence markers such as P16, P21, and P53, which are crucial for tumor suppression .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor weight and volume in xenograft models without causing notable side effects, indicating its safety profile .

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induces SASP via JAK2/STAT3 inhibition | Reduced cell proliferation and migration |

| Lung Cancer | Cell cycle arrest | Decreased tumor growth in vivo |

Historical Medical Use

This compound was historically marketed as a choleretic drug, used to enhance bile flow and support liver function. Its clinical applications have included:

- Gastrointestinal Disorders : this compound has been utilized for its gastroprotective effects, particularly in patients suffering from gastrointestinal ailments. Its ability to modulate digestive processes has made it a valuable component in treating conditions like dyspepsia .

- Anti-Ulcer Activity : Similar to other chalcones, this compound has demonstrated protective effects against gastric ulcers, contributing to its classification as a therapeutic agent in gastrointestinal medicine .

Broader Pharmacological Profiles

Beyond its anticancer properties, this compound exhibits a range of pharmacological activities:

- Antioxidant Effects : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Potential in Other Therapeutic Areas : Research indicates potential applications in treating infectious diseases, obesity, and inflammatory conditions due to the broad biological activity associated with chalcones .

Mecanismo De Acción

La metochalcona ejerce sus efectos a través de varios objetivos moleculares y vías:

Acción Colerética: Estimula la producción de bilis actuando sobre las células hepáticas.

Actividad Anticancerígena: La metochalcona inhibe la vía de señalización JAK2/STAT3, lo que lleva a una reducción de la proliferación celular, la migración y el crecimiento tumoral.

Comparación Con Compuestos Similares

La metochalcona se puede comparar con otros derivados de la chalcona como:

Sofalcona: Un agente antiulceroso que aumenta los niveles de prostaglandinas mucosas.

Metilchalcona de Hesperidina: Conocida por sus efectos protectores vasculares.

Isoliquiritigenina: Presenta propiedades anticancerígenas similares a la metochalcona.

Singularidad: La combinación única de propiedades coleréticas y anticancerígenas de la metochalcona la distingue de otras chalconas. Su capacidad para modular la vía JAK2/STAT3 es particularmente notable en la investigación del cáncer .

Actividad Biológica

Metochalcone, also known as 2',4',4-trihydroxychalcone (TEC), is a chalcone derivative with significant biological activities, particularly in cancer research. This article provides an overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a synthetic analog derived from natural chalcones, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Recent studies have highlighted this compound's specific effects on various cancer cell lines, particularly breast and lung cancers.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits potent anticancer properties through the inhibition of cell proliferation in several cancer types. A study demonstrated that this compound significantly reduced the proliferation of breast cancer (BT549) and lung cancer (A549) cells in a concentration-dependent manner. The compound induced cell cycle arrest at the S-phase and inhibited migration in vitro, leading to reduced tumor growth in vivo .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BT549 | 10 | Inhibition of proliferation |

| A549 | 15 | Induction of cell cycle arrest |

The molecular mechanisms underlying this compound's anticancer effects involve modulation of key signaling pathways. Notably, it has been shown to repress the JAK2/STAT3 signaling axis, which is crucial for tumor growth and survival. By inhibiting this pathway, this compound promotes the senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 .

Transcriptomic Analysis

Transcriptomic studies have revealed that this compound alters gene expression profiles associated with cell cycle regulation and apoptosis. Specifically, it upregulates tumor suppressor genes like P53 while downregulating oncogenes involved in cell survival pathways. This dual action contributes to its effectiveness in inducing senescence in cancer cells .

Case Studies

- Breast Cancer Study : In vitro experiments using BT549 cells showed that treatment with this compound led to significant increases in β-galactosidase activity, a marker for cellular senescence. Additionally, the expression levels of SASP markers such as P16 and P21 were elevated post-treatment .

- Lung Cancer Study : A549 cells treated with this compound exhibited reduced phosphorylation of JAK2/STAT3 proteins, correlating with decreased cell viability and increased apoptosis rates .

Pharmacological Profile

Beyond its antitumor effects, this compound has been noted for its potential applications in treating other conditions:

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKUYCEWDPRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046152 | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-30-6 | |

| Record name | Metochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.